molecular formula C16H25N5 B11732427 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B11732427
M. Wt: 287.40 g/mol
InChI Key: DULXXFDLOKNOCV-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclopentyl group, and a butan-2-yl substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Butan-2-yl Group: The butan-2-yl group is introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through nucleophilic substitution reactions, often using cyclopentyl halides.

    Final Assembly: The final step involves the coupling of the pyrazole derivatives to form the desired compound under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

  • The unique combination of the butan-2-yl and cyclopentyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-cyclopentylpyrazol-4-amine

InChI

InChI=1S/C16H25N5/c1-3-13(2)21-16(8-9-18-21)11-17-14-10-19-20(12-14)15-6-4-5-7-15/h8-10,12-13,15,17H,3-7,11H2,1-2H3

InChI Key

DULXXFDLOKNOCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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